molecular formula C10H10Cl2O2 B13589719 3-(3,5-Dichlorophenyl)butanoic acid CAS No. 55058-77-0

3-(3,5-Dichlorophenyl)butanoic acid

Cat. No.: B13589719
CAS No.: 55058-77-0
M. Wt: 233.09 g/mol
InChI Key: KWSMGFHLZCTSPF-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)butanoic acid: is an organic compound with the molecular formula C10H10Cl2O2 It is characterized by the presence of a butanoic acid moiety attached to a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)butanoic acid typically involves the reaction of 3,5-dichlorobenzyl chloride with butanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the butanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 3-(3,5-Dichlorophenyl)butanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.

Biology: In biological research, this compound may be used to study the effects of dichlorophenyl derivatives on biological systems. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in developing new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the dichlorophenyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • 3-(2,5-Dichlorophenyl)propanoic acid
  • 4-[(3,5-Dichlorophenyl)carbamoyl]butanoic acid
  • 3-(2,5-Dichlorophenyl)butanoic acid

Comparison: 3-(3,5-Dichlorophenyl)butanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its reactivity and binding properties compared to other dichlorophenyl derivatives. For example, the 3,5-dichloro substitution pattern may result in different steric and electronic effects compared to the 2,5-dichloro substitution pattern, leading to variations in chemical behavior and biological activity.

Properties

CAS No.

55058-77-0

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-6(2-10(13)14)7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14)

InChI Key

KWSMGFHLZCTSPF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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